![molecular formula C67H69N7O15 B12297453 [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)

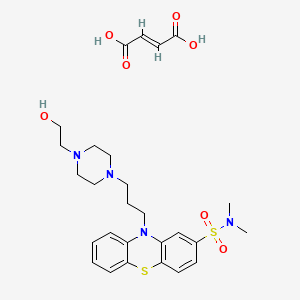

[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé [(4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluorène-9-ylméthoxycarbonylamino)éthoxy]éthoxy]éthoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino)phényl]méthyl (4-nitrophényl) carbonate est une molécule organique complexe

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ce composé implique plusieurs étapes, commençant par la préparation du groupe fluorèneméthoxycarbonyle (Fmoc), couramment utilisé dans la synthèse peptidique. Les groupes éthoxy et propanoylamino sont introduits par une série de réactions de substitution nucléophile. Le groupe tritylamino est ajouté par une réaction de tritylation, et l'étape finale implique la formation de l'ester carbonate avec le groupe nitrophényle.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des synthétiseurs peptidiques automatisés, qui peuvent gérer la séquence complexe de réactions requise. L'utilisation de techniques de synthèse en phase solide serait avantageuse pour la production efficace et évolutive de ce composé.

Analyse Des Réactions Chimiques

Types de réactions

Ce composé peut subir différents types de réactions chimiques, notamment :

Oxydation : Le groupe fluorène peut être oxydé pour former des dérivés de la fluorénone.

Réduction : Le groupe nitrophényle peut être réduit pour former des dérivés d'aminophényle.

Substitution : Les groupes éthoxy peuvent être substitués par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des oxydants courants comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur au palladium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Dérivés de la fluorénone.

Réduction : Dérivés d'aminophényle.

Substitution : Divers dérivés éthoxy substitués.

Applications de la recherche scientifique

Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : La capacité du composé à former des liaisons peptidiques stables le rend utile dans l'étude des interactions protéiques.

Médecine : Sa structure unique lui permet d'être exploré comme candidat médicament potentiel pour diverses maladies.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorène peut s'intercaler dans l'ADN, perturbant potentiellement les processus de réplication et de transcription. Le groupe nitrophényle peut subir des réactions redox, générant des espèces réactives de l'oxygène (ROS) qui peuvent induire des dommages cellulaires. Le groupe tritylamino peut interagir avec les protéines, affectant leur fonction et leur stabilité.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s ability to form stable peptide bonds makes it useful in the study of protein interactions.

Medicine: Its unique structure allows it to be explored as a potential drug candidate for various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. The tritylamino group can interact with proteins, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Composés similaires

1-(4-fluorophényl)pipérazine : Ce composé partage le groupe fluorophényle mais n'a pas la structure peptidique complexe.

2-fluorodéschlorokétamine : Ce composé est un anesthésique dissociatif avec un groupe fluorophényle, mais il a une structure de base différente.

Unicité

L'unicité du [(4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluorène-9-ylméthoxycarbonylamino)éthoxy]éthoxy]éthoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino)phényl]méthyl (4-nitrophényl) carbonate réside dans sa combinaison de plusieurs groupes fonctionnels, ce qui lui permet de participer à un large éventail de réactions chimiques et d'interagir avec diverses cibles biologiques

Propriétés

Formule moléculaire |

C67H69N7O15 |

|---|---|

Poids moléculaire |

1212.3 g/mol |

Nom IUPAC |

[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76) |

Clé InChI |

CWTALOCBQBLGIB-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)

![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)

![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)

![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)

![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)

![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)